![molecular formula C14H13ClN4O B7596119 7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7596119.png)
7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines and growth factors. CP-690,550 has been investigated for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one selectively inhibits JAK3, which is a member of the Janus kinase family of enzymes. JAK3 is involved in the signaling pathways of cytokines and growth factors, which are important for the regulation of immune cell activity. By inhibiting JAK3, this compound can reduce the activity of immune cells, which are responsible for the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the immune system. By inhibiting JAK3, it can reduce the activity of immune cells, including T cells, B cells, and natural killer cells. This can lead to a reduction in inflammation and tissue damage in autoimmune diseases. This compound has also been shown to have effects on other physiological processes, including hematopoiesis and bone metabolism.
実験室実験の利点と制限
7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one has several advantages for lab experiments. It is a selective inhibitor of JAK3, which allows for the specific targeting of immune cells involved in autoimmune diseases. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for clinical use. However, this compound also has some limitations for lab experiments. It can be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, its effects on other physiological processes can make it difficult to isolate its specific effects on the immune system.
将来の方向性
There are several future directions for research on 7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one. One area of interest is the development of more selective JAK3 inhibitors that can target specific immune cells involved in autoimmune diseases. Another area of interest is the investigation of the long-term effects of this compound on the immune system and other physiological processes. Finally, there is a need for further clinical trials to determine the safety and efficacy of this compound in the treatment of autoimmune diseases.
合成法
The synthesis of 7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with 4,5-dimethylimidazole to form the intermediate 2-(4,5-dimethylimidazol-1-yl)pyridine-3-nitro. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form the final product, this compound.
科学的研究の応用
7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to be a potent inhibitor of JAK3, which plays a key role in the signaling pathways of cytokines and growth factors. By inhibiting JAK3, this compound can reduce the activity of immune cells, which are responsible for the inflammation and tissue damage associated with autoimmune diseases.
特性
IUPAC Name |
7-chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9-10(2)18(8-16-9)7-12-5-14(20)19-6-11(15)3-4-13(19)17-12/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKUFKCOKBFSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CC2=CC(=O)N3C=C(C=CC3=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)
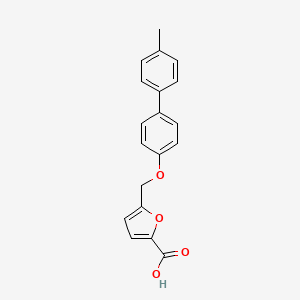
![3-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7596052.png)
![2-[[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7596058.png)
![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)
![Imidazo[1,2-a]pyrimidin-3-yl(thiophen-2-yl)methanone](/img/structure/B7596075.png)
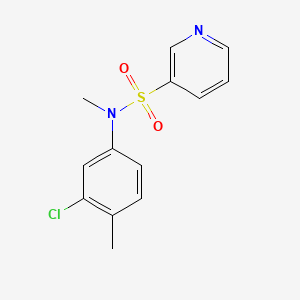
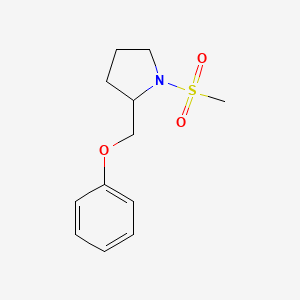
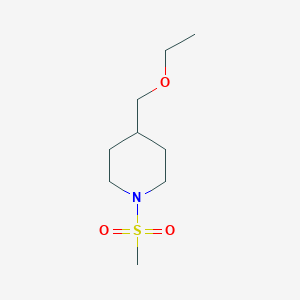
![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
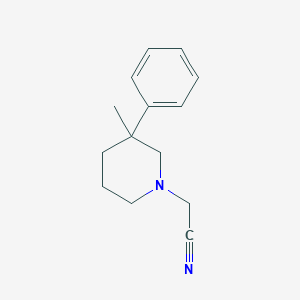
![3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B7596126.png)
![2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)
![2-[4-(7-Fluoroquinolin-4-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7596150.png)